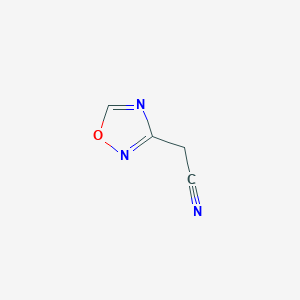
2-(1,3-benzoxazol-2-yl)-4-(5-fluoro-1H-indol-3-yl)-3-oxobutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-benzoxazol-2-yl)-4-(5-fluoro-1H-indol-3-yl)-3-oxobutanenitrile is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmaceutical agent. This compound is also known as BFI-226 and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.
Applications De Recherche Scientifique
Photophysical Properties of Benzoxazole Derivatives
Benzoxazole derivatives have been explored for their unique photophysical properties. A study on benzoxazol-5-yl-alanine derivatives, possessing aromatic hydrocarbon substituents, demonstrated significant photophysical characteristics such as long-wavelength absorption and emission bands, high molar absorption coefficient, high fluorescence quantum yield, and short fluorescence lifetime compared to methyl-substituted counterparts. These properties make them of interest for applications in fluorescence-based sensing and imaging technologies (Guzow et al., 2003).
Application in PET Imaging for Alzheimer's Disease
Fluorinated benzoxazole derivatives have been evaluated as potential positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. Two radiofluoro-pegylated phenylbenzoxazole derivatives showed high affinity for Aβ(1-42) aggregates and confirmed the affinity in in vitro and ex vivo autoradiography with sections of post-mortem Alzheimer's disease brain and transgenic mouse brain. Their fast uptake and washout from the brain, along with excellent binding to Aβ plaques, suggest their utility as PET agents for detecting Aβ plaques in the living human brain (Cui et al., 2012).
Sensing Applications
Benzoxazole and its derivatives have been applied in developing fluorescent probes for sensing pH and metal cations. For instance, certain benzoxazole derivatives were found sensitive to pH changes and selective in metal cation sensing, attributed to the high acidity of the fluorophenol moiety. This selectivity and sensitivity highlight their potential in creating specific sensors for environmental and biological applications (Tanaka et al., 2001).
Novel Synthetic Pathways
Research has also focused on the synthesis of novel benzoxazole-containing compounds with potential bioactive properties. For example, the synthesis of new benzothiazole derivatives from 2-(benzo[d]thiazol-2-yl)-4-chloro-3-oxobutanenitrile has been reported, highlighting the versatility of these compounds in drug development and material science (Zaki et al., 2006).
Propriétés
IUPAC Name |
2-(1,3-benzoxazol-2-yl)-4-(5-fluoro-1H-indol-3-yl)-3-oxobutanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3O2/c20-12-5-6-15-13(8-12)11(10-22-15)7-17(24)14(9-21)19-23-16-3-1-2-4-18(16)25-19/h1-6,8,10,14,22H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAQHXDKHDOESK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C(C#N)C(=O)CC3=CNC4=C3C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea](/img/structure/B2828927.png)





![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2828935.png)

![(1R,2R)-2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2828937.png)

![N-[2-(6-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]prop-2-enamide](/img/structure/B2828942.png)

![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 2-fluorobenzoate](/img/structure/B2828948.png)
![9-(4-methoxyphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2828949.png)